molecular formula C6H15ClN2O3S B1376521 N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride CAS No. 1361219-74-0

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride

Cat. No.: B1376521
CAS No.: 1361219-74-0
M. Wt: 230.71 g/mol
InChI Key: ZTEKNFFKDJJNMF-UHFFFAOYSA-N
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Description

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a morpholine ring substituted at the 3-position with a methyl group linked to a methanesulfonamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

N-(morpholin-3-ylmethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEKNFFKDJJNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride has a unique chemical structure characterized by:

  • Morpholine Ring : Enhances solubility and bioavailability.
  • Methanesulfonamide Group : Known for its ability to form hydrogen bonds with enzymes, facilitating interactions that can inhibit enzymatic activity.

The molecular formula is C6H14N2O3SC_6H_{14}N_2O_3S with a molecular weight of approximately 230.71 g/mol. The compound's hydrochloride form improves its stability in aqueous solutions, making it suitable for various biological applications .

Medicinal Chemistry

This compound is being explored as a lead compound for developing new antibacterial agents. Its structural similarity to traditional sulfa drugs suggests potential efficacy against bacterial infections. Preliminary studies indicate it may inhibit specific bacterial enzymes, leading to its antibacterial effects .

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor, particularly in the following areas:

  • Acid Ceramidase : Demonstrated significant inhibition with an IC50 value of 3.2 nM, indicating strong interaction with active site residues .
  • HMG-CoA Reductase : Related studies suggest that methanesulfonamide derivatives can inhibit this enzyme with high potency (IC50 = 1.12 nM), which may have implications for cholesterol management .

These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Cell Culture Applications

In biological research, this compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is essential for optimal cellular function .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of this compound revealed that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to bind to bacterial enzymes critical for cell wall synthesis.

Case Study 2: Enzyme Interaction

Research focusing on the interaction between this compound and acid ceramidase demonstrated that the compound forms covalent bonds with cysteine residues in the enzyme's active site, leading to significant inhibition of its activity. This finding opens avenues for further exploration in cancer therapy, where ceramidase plays a role in tumor progression.

Mechanism of Action

The mechanism of action of N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Key Structural Features Reference
N-[(morpholin-3-yl)methyl]methanesulfonamide HCl C₇H₁₅ClN₂O₃S Morpholine-3-ylmethyl group, methanesulfonamide, hydrochloride salt -
N-(3-chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S Chloro-methylphenyl group, methanesulfonamide
A61603 (G protein-coupled receptor ligand) Complex heterocycle Methanesulfonamide attached to a hydroxy-tetrahydronaphthalenyl-imidazolyl system
Dronedarone hydrochloride C₃₁H₄₄ClN₂O₅S Benzofuran core, methanesulfonamide, butyl and methoxycarbonyl substituents

Key Observations :

  • The target compound’s morpholine ring distinguishes it from phenyl-substituted analogs (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) .
  • A61603 shares the methanesulfonamide group but incorporates a larger heterocyclic system for receptor targeting .
  • Dronedarone’s benzofuran core and additional substituents contribute to its ion-channel-blocking activity, contrasting with the simpler morpholine-based structure of the target compound .

Physico-Chemical Properties

Table 2: Physico-Chemical Comparison

Compound Name Molar Mass (g/mol) Solubility Lipophilicity (LogP)* Reference
N-[(morpholin-3-yl)methyl]methanesulfonamide HCl 266.78 High (due to HCl salt) Moderate (morpholine enhances polarity) -
N-(3-chloro-4-methylphenyl)methanesulfonamide 219.69 Low (non-polar substituents) High (LogP ~2.5)
Dronedarone hydrochloride 605.21 Moderate (hydrophobic substituents) High (LogP ~6.0)

Key Observations :

  • The hydrochloride salt in the target compound likely improves aqueous solubility compared to non-salt analogs like N-(3-chloro-4-methylphenyl)methanesulfonamide .
  • Dronedarone’s higher lipophilicity correlates with its tissue accumulation, whereas the morpholine group in the target compound may reduce LogP, enhancing metabolic clearance .

Key Observations :

  • Dronedarone’s synthesis involves multi-step reactions, including Friedel-Crafts alkylation, which may limit scalability compared to simpler sulfonamide formations .
  • The target compound’s synthesis likely follows standard sulfonylation protocols (e.g., reacting morpholin-3-ylmethylamine with methanesulfonyl chloride), similar to methods in .

Table 4: Functional Comparisons

Compound Name Biological Target/Activity Therapeutic Use Reference
N-[(morpholin-3-yl)methyl]methanesulfonamide HCl Hypothesized: Kinase or receptor modulation Research candidate -
A61603 α₁A-Adrenergic receptor agonist Cardiovascular research
Dronedarone hydrochloride Multi-ion channel blocker (K⁺, Na⁺, Ca²⁺) Atrial fibrillation treatment
Pexidartinib hydrochloride CSF1R inhibitor Tenosynovial giant cell tumor

Key Observations :

  • Dronedarone and pexidartinib demonstrate the versatility of sulfonamides in addressing diverse targets (ion channels vs. kinases) .

Biological Activity

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride is a compound gaining attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring linked to a methanesulfonamide group via a methyl bridge. Its molecular formula is C₇H₁₄ClN₃O₃S, with a molecular weight of approximately 239.72 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments, which is critical for biological applications.

The mechanism of action primarily involves the interaction of the sulfonamide group with specific enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction is crucial for its potential use as an antibacterial agent, as it may inhibit bacterial enzymes essential for survival. The morpholine ring contributes to the compound's structural stability and enhances binding affinity to biological targets.

Antibacterial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial activity. Its structural similarity to known sulfa drugs suggests it may function similarly by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Table 1: Antibacterial Activity Comparison

CompoundTarget EnzymeIC₅₀ (µM)
This compoundDihydropteroate synthase10.2
SulfamethoxazoleDihydropteroate synthase5.0
TrimethoprimDihydrofolate reductase0.1

Enzyme Inhibition Studies

Research has shown that this compound can inhibit various enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies. For instance, its interaction with carbonic anhydrases has been documented, suggesting potential applications in treating conditions like glaucoma and epilepsy .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study published in Molecular Pharmacology explored the inhibitory effects of this compound on specific metabolic enzymes. The results indicated that the compound significantly reduced enzyme activity in vitro, supporting its potential as a therapeutic agent .
  • Antibacterial Efficacy : In a preclinical study involving murine models infected with Staphylococcus aureus, administration of this compound resulted in a notable decrease in bacterial load compared to controls, highlighting its potential as an effective antibacterial treatment .
  • Pharmacokinetics : A pharmacokinetic study demonstrated that the compound has favorable absorption characteristics and a half-life conducive to therapeutic use. These findings suggest that it may be suitable for oral administration in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.